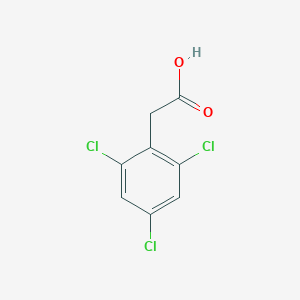
2,4-Dinitro-N,N-dipropylaniline
Übersicht
Beschreibung
2,4-Dinitro-N,N-dipropylaniline is a chemical compound belonging to the class of dinitroaniline herbicides. These compounds are known for their ability to inhibit microtubule formation in plants, making them effective pre-emergence herbicides for weed control . The compound is characterized by the presence of two nitro groups at the 2 and 4 positions on the aniline ring, and two propyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-N,N-dipropylaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes the reaction of 2,4-dinitrochlorobenzene with ammonium acetate under reflux conditions to form 2,4-dinitroaniline. This intermediate is then alkylated using propyl halides under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and selective nitration and alkylation processes. This method reduces the need for intermediate separation and minimizes solvent usage, making it more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitro-N,N-dipropylaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent.
Major Products:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 2,4-diamino-N,N-dipropylaniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-N,N-dipropylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on microtubule formation in plant cells, providing insights into cell division and growth processes.
Medicine: Investigated for potential use in developing new herbicides with improved selectivity and reduced environmental impact.
Industry: Utilized in the formulation of herbicidal products for agricultural use
Wirkmechanismus
The primary mechanism of action of 2,4-Dinitro-N,N-dipropylaniline involves the inhibition of microtubule polymerization. The compound binds to tubulin proteins, preventing their assembly into microtubules, which are essential for cell division. This disruption leads to the inhibition of cell growth and division, effectively controlling weed growth .
Vergleich Mit ähnlichen Verbindungen
Trifluralin: Another dinitroaniline herbicide with similar microtubule-inhibiting properties.
Pendimethalin: Known for its use in controlling annual grasses and broadleaf weeds.
Oryzalin: Used in both agricultural and non-agricultural settings for weed control
Uniqueness: 2,4-Dinitro-N,N-dipropylaniline is unique due to its specific substitution pattern, which provides distinct physicochemical properties and herbicidal activity. Its effectiveness in pre-emergence weed control and relatively slow evolution of resistance in weeds make it a valuable tool in integrated weed management strategies .
Eigenschaften
IUPAC Name |
2,4-dinitro-N,N-dipropylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-3-7-13(8-4-2)11-6-5-10(14(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXCRXLTJJLOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578038 | |
| Record name | 2,4-Dinitro-N,N-dipropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54718-72-8 | |
| Record name | 2,4-Dinitro-N,N-dipropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
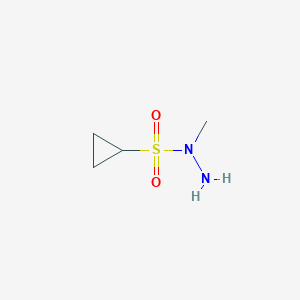
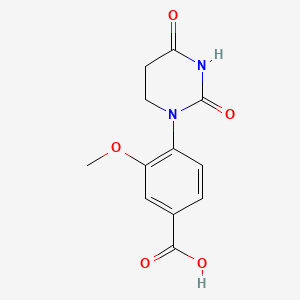
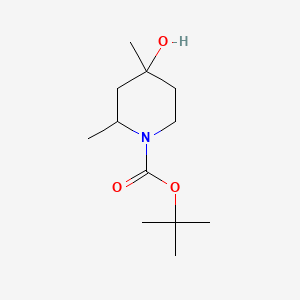

![2-tert-butyl4-methyl1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)
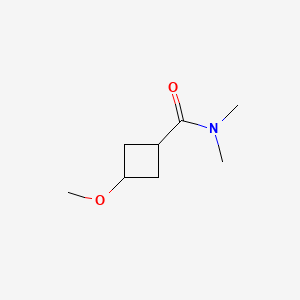
![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)

![tert-butyl N-{2-[2-(piperazin-1-yl)ethoxy]ethyl}carbamate](/img/structure/B6604354.png)
